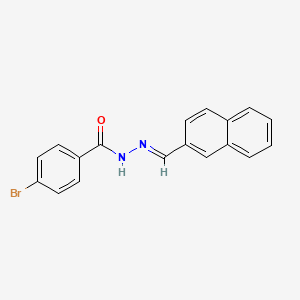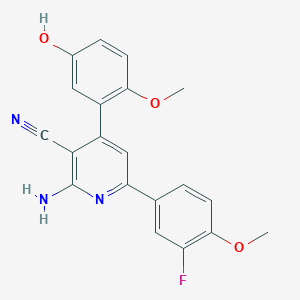![molecular formula C14H10N2O4 B5322070 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine, also known as NBQX, is a competitive antagonist of glutamate receptors. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine binds to the ionotropic glutamate receptors and blocks the ion channel, thus preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This results in the inhibition of the excitatory neurotransmission mediated by the glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is believed to be the cellular basis of learning and memory. This compound has also been shown to prevent the excitotoxicity induced by excessive glutamate release, which is implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine has several advantages for lab experiments. It is a potent and selective antagonist of glutamate receptors, which allows for the specific inhibition of glutamate-mediated neurotransmission. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It is not effective against all types of glutamate receptors, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the research on 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine. One direction is to study the role of glutamate receptors in other physiological and pathological processes, such as pain, addiction, and depression. Another direction is to develop more potent and selective antagonists of glutamate receptors, which may have therapeutic potential for various neurological and psychiatric disorders. Finally, the development of new methods for the delivery of this compound to specific brain regions may allow for more precise manipulation of glutamate-mediated neurotransmission.
Métodos De Síntesis
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine can be synthesized by reacting 6-nitro-1,3-benzodioxole with acrylonitrile in the presence of a base, followed by reacting the resulting compound with pyridine. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Aplicaciones Científicas De Investigación
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of AMPA/kainate-type glutamate receptors. This compound has been used to study the role of glutamate receptors in synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-16(18)12-8-14-13(19-9-20-14)7-10(12)4-5-11-3-1-2-6-15-11/h1-8H,9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIAJWQICIFDF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)
![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)

![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)

![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)
![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)